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Introduction to 2,3-Dihydroxybenzoic Acid and its Role
as a Siderophore Building Block

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a key catechol-type phenolic acid that serves as a fundamental

building block for numerous microbial siderophores—specialized iron-chelating compounds produced by

bacteria, fungi, and plants under iron-limited conditions. This dihydroxybenzoic acid derivative features a

catechol group (ortho-dihydroxybenzene) that, upon deprotonation, exhibits exceptionally high affinity for

ferric iron (Fe³⁺), forming stable octahedral complexes that can be transported into microbial cells through

specific receptor systems. The carboxylic acid functional group provides an attachment point through

which 2,3-DHBA incorporates into more complex siderophore scaffolds via amide or ester bond formation.

As an iron-chelating moiety, 2,3-DHBA demonstrates remarkable metal coordination efficiency, with the

catechol group capable of participating in bidentate coordination of ferric ions, contributing to the impressive

iron-binding constants observed in siderophores that incorporate this molecule [1] [2].

The biological significance of 2,3-DHBA extends beyond its role as a siderophore precursor. This molecule

occurs naturally in various plants, bacteria, and fungi, and has been identified in Phyllanthus acidus, the

aquatic fern Salvinia molesta, and particularly abundant in the fruits of Flacourtia inermis [1]. Research has

revealed that 2,3-DHBA itself possesses inherent antimicrobial properties and has been investigated as a

potentially useful iron-chelating drug [1]. In humans, 2,3-DHBA has been identified as a product of
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aspirin metabolism, though its physiological significance in this context remains under investigation [1].

From a chemical perspective, 2,3-DHBA presents as a colorless solid with a melting point of 205°C, good

solubility in water, ethanol, diethyl ether, and acetone, and a molecular weight of 154.121 g·mol⁻¹ [1] [3]. Its

acid dissociation constants (pKa values) are approximately 2.91 for the carboxylic acid group, with

additional pKa values corresponding to the ionization of the phenolic hydroxyl groups [3].

Table 1: Fundamental Chemical and Physical Properties of 2,3-Dihydroxybenzoic Acid

Property Value/Description Reference

Chemical Formula C₇H₆O₄ [1]

Molar Mass 154.121 g·mol⁻¹ [1]

Melting Point 205°C (401°F; 478 K) [1]

Appearance Colorless solid [1]

Density 1.542 g/cm³ at 20°C [1]

Solubility in Water Soluble [1]

pKa 2.91 (at 25°C) [3]

logP 1.20 [3]

Biosynthesis Pathways and Molecular Mechanisms

Biosynthetic Pathway from Chorismate

The primary biosynthetic route to 2,3-DHBA begins with chorismate, a key intermediate in the shikimate

pathway. In Escherichia coli, this conversion requires three enzymes encoded by the entCEBA operon. First,

isochorismate synthase (EntC) catalyzes the conversion of chorismate to isochorismate through an

intramolecular rearrangement. Next, isochorismatase (EntB) facilitates the conversion of isochorismate to

2,3-dihydro-2,3-dihydroxybenzoate, incorporating two hydroxyl groups into the aromatic ring system.
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Finally, 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) carries out a reductive aromatization

to produce the mature 2,3-DHBA molecule [2] [4]. This three-step enzymatic cascade represents a highly

conserved pathway across diverse bacterial species, though genetic organization and regulation may vary.

The entire process occurs under iron-starved conditions, as iron sufficiency typically represses transcription

of the biosynthetic genes through Fur-mediated regulation [2].

Incorporation into Siderophores

Once synthesized, 2,3-DHBA must be activated and incorporated into more complex siderophore

structures. This process is mediated by 2,3-dihydroxybenzoate-AMP ligase (EntE in E. coli), which

adenylates the carboxylic acid group of 2,3-DHBA, forming an acyl-adenylate intermediate with the

consumption of ATP. This activated intermediate is then transferred to carrier proteins or directly to

nucleophiles to form amide or ester linkages. In the well-characterized enterobactin system, activated 2,3-

DHBA is transferred to the aryl carrier protein domain of EntB (holo-EntB-arylCP), and subsequently

coupled to L-serine residues through the action of the nonribosomal peptide synthetase EntF [2] [4]. The

final assembly of enterobactin involves the trimerization of three DHB-L-serine units through ester bonds to

form the macrocyclic lactone structure characteristic of this powerful siderophore. Similar biosynthetic logic

applies to other 2,3-DHBA-containing siderophores, including amonabactin in Aeromonas species,

acinetobactin in Acinetobacter baumannii, and bacillibactin in Bacillus subtilis, though the specific

assembly enzymes and final architectures differ [5] [6] [2].
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Visualization of the 2,3-DHBA biosynthetic pathway from chorismate to enterobactin

Structural Biology of 2,3-DHBA Processing Enzymes

Adenylation Domain Architecture and Function
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The structural basis for 2,3-DHBA recognition and activation has been elucidated through X-ray

crystallographic studies of several adenylation enzymes, including BasE from the acinetobactin system and

FbsH from the fimsbactin pathway. These enzymes belong to the ANL superfamily (Adenylation NRPS-

like) of adenylating enzymes and share a conserved modular architecture consisting of two large domains: a

N-terminal domain responsible for substrate binding and adenylate formation, and a C-terminal domain

that often functions in thioesterification or interacts with carrier proteins [6] [7]. The active site typically

contains a conserved phosphate-binding loop (P-loop) for ATP coordination and multiple residues that

position the 2,3-DHBA substrate for nucleophilic attack on the α-phosphate of ATP. Recent structural studies

of FbsH bound to 2,3-DHBA (PDB ID: 9BHY) at 2.30 Å resolution reveal precise molecular interactions

between enzyme and substrate, including hydrogen bonding with the catechol hydroxyl groups and π-

stacking interactions with the aromatic ring [7]. These structural insights provide a foundation for

engineering altered substrate specificity through targeted mutagenesis of active site residues.

Enzyme Engineering for Substrate Promiscuity

Structure-guided engineering of 2,3-DHBA adenylation domains has emerged as a promising strategy for

generating novel siderophore analogs with potential therapeutic applications. Research on both BasE (from

Acinetobacter baumannii) and FbsH (from the fimsbactin pathway) has demonstrated that targeted

mutations in the substrate-binding pocket can expand enzyme promiscuity to accept alternate aryl

substrates. For BasE, mutagenesis of active site residues created enlarged binding pockets that

accommodated C4-modified DHB analogs while maintaining catalytic efficiencies comparable to the wild-

type enzyme with its natural substrate [6]. Similarly, engineering of FbsH produced enzyme variants with

enhanced tolerance for DHB analogs containing modifications at the C4 position [7]. This engineered

substrate flexibility enables chemoenzymatic production of siderophore analogs that could potentially

block native iron uptake systems or serve as carriers for antibiotic conjugates, representing a promising

approach to combating antibiotic-resistant pathogens.

Table 2: Key Structural Features of 2,3-DHBA Processing Enzymes

Enzyme Organism PDB ID Resolution Key Structural Features Reference

FbsH (with
DHB)

Acinetobacter
baumannii

9BHY 2.30 Å Wild-type enzyme with
natural substrate 2,3-

[7]
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Enzyme Organism PDB ID Resolution Key Structural Features Reference

DHBA bound

BasE
(mutants)

Acinetobacter
baumannii

Not
specified

Various Mutants with expanded
binding pockets for DHB

analogs

[6]

DhbE Bacillus subtilis Not

specified

Not

specified

Standalone A-domain in

bacillibactin biosynthesis

[2]

EntE Escherichia coli Not

specified

Not

specified

Forms complex with EntA

to enhance activity

[8]

Genetic Organization and Diversity of 2,3-DHBA
Biosynthesis

The genetic determinants for 2,3-DHBA biosynthesis display both conserved features and remarkable

diversity across bacterial taxa. In Escherichia coli, the enterobactin biosynthesis cluster (entCEBA)

encodes the complete pathway for 2,3-DHBA production and its subsequent incorporation into the

siderophore enterobactin. This operon exhibits a conserved gene order, with entC (isochorismate synthase)

preceding entE (2,3-dihydroxybenzoate-AMP ligase), entB (isochorismatase/aryl carrier protein), and

entA (dehydrogenase) [2] [4]. However, comparative genomics reveals that other bacterial genera have

evolved distinct genetic architectures for 2,3-DHBA production. In Aeromonas species, for example, two

non-homologous gene clusters mediate 2,3-DHBA synthesis: the aeb system in enterobactin-producing

strains and the amo system in amonabactin producers [5]. Notably, gene probes for the E. coli entCEBA

genes do not hybridize with Aeromonas DNA, indicating significant sequence divergence despite functional

conservation [5].

This genetic diversity extends to the regulatory mechanisms controlling 2,3-DHBA production. In most

bacteria, expression of 2,3-DHBA biosynthetic genes is iron-responsive, repressed under iron-replete

conditions by Fur-family metalloregulators, and derepressed under iron limitation. However, species-specific

additional regulatory layers exist, including integration with quorum sensing systems, oxidative stress

responses, and virulence regulons in pathogenic species. The evolutionary relationships between these
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diverse genetic systems remain partially elucidated, though current evidence suggests they may have

diverged from an ancestral group of 2,3-DHBA genes, adapting to specific ecological niches and

metabolic requirements [5]. This genetic plasticity enables bacteria to fine-tune their iron acquisition

capabilities in response to environmental challenges, contributing to the ecological success of diverse

bacterial lineages across varied habitats.

Experimental Methods and Protocols

Enzyme Kinetics and Adenylation Assays

Quantitative analysis of 2,3-DHBA adenylation activity typically employs ATP-PPᵢ exchange assays to

measure the reverse reaction or direct spectrophotometric/microscopic assays to monitor reaction progress.

The following protocol adapts established methods for studying EntE and related adenylation domains [2]

[8]:

Reaction Conditions: Prepare assay mixtures containing 50 mM HEPES buffer (pH 7.5), 10 mM

MgCl₂, 2 mM ATP, 5 mM sodium pyrophosphate (³²P-labeled for sensitive detection), 0.5-2 mM 2,3-
DHBA or analog, and appropriately diluted enzyme in a total volume of 100 μL.

Incubation Parameters: Conduct reactions at 28°C for 15-60 minutes, optimizing for linear product
formation.

Termination and Detection: Stop reactions by adding 200 μL of acidic charcoal suspension (2% w/v
in 0.1 M HCl, 5 mM sodium pyrophosphate). Wash three times with 1 mL of 0.1 M HCl, 5 mM sodium

pyrophosphate, then once with ethanol. Measure bound radioactivity by liquid scintillation counting.
Kinetic Analysis: Determine Kₘ and Vₘₐₓ values by varying substrate concentrations and fitting data

to appropriate kinetic models. For enzyme engineering studies, compare catalytic efficiency (kₐₜ/Kₘ)
for native versus alternate substrates [6] [2].

Protein-Protein Interaction Studies

The functional enhancement of EntE activity through interaction with EntA can be investigated using

multiple biophysical approaches [8]:

Analytical Ultracentrifugation (AUC): Conduct sedimentation equilibrium experiments at 4°C in 20
mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol. Use protein concentrations ranging from 0.5 to 20
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μM. Analyze data using appropriate software to determine association states and equilibrium

constants.
Pull-down Assays: Incubate His-tagged EntA with untagged EntE (or vice versa) in binding buffer

(20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100) for 30 minutes at 4°C. Add Ni-NTA resin
and incubate with gentle mixing for 1 hour. Wash with binding buffer containing 20 mM imidazole,

then elute with 250 mM imidazole. Analyze by SDS-PAGE and Western blotting.
Isothermal Titration Calorimetry (ITC): Perform titrations at 10°C by injecting 10 μL aliquots of 200

μM EntE into 20 μM EntA in matched buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Use 180-second
intervals between injections. Fit data to appropriate binding models to determine stoichiometry and

thermodynamic parameters.
Fluorescence Resonance Energy Transfer (FRET): Monitor EntA-EntE interactions by labeling

proteins with appropriate fluorophores (donor on EntE, acceptor on EntA) or using intrinsic protein
fluorescence. Measure fluorescence changes upon mixing, analyzing binding behavior through

sigmoidal curve fitting [8].
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Experimental workflow for studying 2,3-DHBA adenylation enzymes and their interactions

Research Applications and Future Directions

Therapeutic Development and Antimicrobial Strategies

The essential role of 2,3-DHBA-containing siderophores in bacterial virulence makes them attractive targets

for novel anti-infective strategies. Research efforts are exploring multiple approaches: First, siderophore

analogs that compete with native siderophores for iron binding or receptor recognition can disrupt bacterial

iron acquisition, potentially inhibiting growth of pathogenic species. Second, the siderophore-antibiotic
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conjugate approach (often called the "Trojan horse" strategy) exploits bacterial iron transport systems to

deliver antimicrobial payloads into cells, potentially overcoming permeability-based resistance mechanisms

[6]. Recent work with acinetobactin analogs demonstrates that structural modifications to the 2,3-DHBA

moiety can generate compounds that interfere with native iron acquisition in Acinetobacter baumannii,

resulting in growth inhibition under iron-limited conditions [6]. Similarly, engineering the fimsbactin

pathway enzymes to produce non-native siderophores may yield compounds that block iron uptake or serve

as carriers for antibiotic cargo in multidrug-resistant pathogens [7].

Chemoenzymatic Production of Siderophore Analogs

The substrate promiscuity of engineered 2,3-DHBA adenylation domains enables chemoenzymatic

approaches to siderophore analog production. Current methodology involves:

Enzyme Engineering: Create adenylation domain variants with expanded substrate specificity
through structure-guided mutagenesis of active site residues [6] [7].

In Vitro Reconstitution: Combine wild-type or engineered adenylation domains with downstream
biosynthetic enzymes (carrier proteins, condensation domains, etc.) to produce siderophore analogs

[7].
Analytical Validation: Characterize novel compounds using LC-MS, NMR, and iron-binding assays

to confirm structure and function.
Biological Assessment: Evaluate analogs for antimicrobial activity, iron uptake inhibition, or potential

as drug delivery vectors [6].

While these approaches show promise, current limitations include the modest conversion rates often

observed with non-native substrates and the selectivity bottlenecks imposed by downstream catalytic

domains in NRPS assembly lines [7]. Future research directions will likely focus on engineering complete

biosynthetic pathways rather than individual enzymes, developing high-throughput screening methods for

analog discovery, and optimizing reaction conditions to improve yields of target compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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